2-(2-Morpholin-4-yl-2-oxoethoxy)benzaldehyde
Overview
Description
2-(2-Morpholin-4-yl-2-oxoethoxy)benzaldehyde is an organic compound with the molecular formula C14H17NO5 It is characterized by the presence of a morpholine ring, an aldehyde group, and an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Morpholin-4-yl-2-oxoethoxy)benzaldehyde typically involves the reaction of 2-hydroxybenzaldehyde with morpholine and an appropriate acylating agent. One common method includes the following steps:
Formation of the Intermediate: 2-hydroxybenzaldehyde is reacted with morpholine in the presence of a base such as sodium hydroxide to form an intermediate.
Acylation: The intermediate is then acylated using an acylating agent like acetic anhydride under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Morpholin-4-yl-2-oxoethoxy)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring, with reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: 2-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid.
Reduction: 2-(2-Morpholin-4-yl-2-oxoethoxy)benzyl alcohol.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
2-(2-Morpholin-4-yl-2-oxoethoxy)benzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Morpholin-4-yl-2-oxoethoxy)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The morpholine ring may also interact with biological receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)benzaldehyde
- 2-(2-Morpholin-4-yl-ethoxy)benzaldehyde
Uniqueness
2-(2-Morpholin-4-yl-2-oxoethoxy)benzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique balance of stability and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2-(2-morpholin-4-yl-2-oxoethoxy)benzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c15-9-11-3-1-2-4-12(11)18-10-13(16)14-5-7-17-8-6-14/h1-4,9H,5-8,10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZMAOODEXODERH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)COC2=CC=CC=C2C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101240402 | |
Record name | Benzaldehyde, 2-[2-(4-morpholinyl)-2-oxoethoxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101240402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125418-84-0 | |
Record name | Benzaldehyde, 2-[2-(4-morpholinyl)-2-oxoethoxy]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=125418-84-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzaldehyde, 2-[2-(4-morpholinyl)-2-oxoethoxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101240402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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